molecular formula C23H32N2O3S B2579691 N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide CAS No. 954023-45-1

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide

Cat. No.: B2579691
CAS No.: 954023-45-1
M. Wt: 416.58
InChI Key: YQAXJUXPYRQFLG-UHFFFAOYSA-N
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Description

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide is a synthetic sulfonamide derivative intended for research applications in chemistry and pharmacology. Sulfonamide-based compounds are of significant interest in medicinal chemistry and are frequently investigated for their potential to interact with various biological targets. For instance, similar N-benzyl-N-arylsulfonamide derivatives have been identified as potent Kv1.3 potassium channel inhibitors, which are implicated in autoimmune diseases, suggesting a potential avenue for immunology research . Furthermore, other sulfonamide compounds have been explored as novel antagonists of targets like the human androgen receptor, highlighting the utility of this chemical class in oncology research, particularly for prostate cancer . The structure of this compound, featuring both a 2-phenylmorpholine and a sulfonamide group, is commonly found in compounds with bioactive properties. The morpholine ring is a privileged structure in drug discovery, often employed to enhance solubility and influence pharmacokinetic properties . Researchers can utilize this reagent as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. Please note: This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-2-8-20-11-13-22(14-12-20)29(26,27)24-15-6-7-16-25-17-18-28-23(19-25)21-9-4-3-5-10-21/h3-5,9-14,23-24H,2,6-8,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAXJUXPYRQFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various substituents on the phenyl ring or sulfonamide nitrogen.

Scientific Research Applications

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide with analogous compounds, focusing on structural motifs, receptor interactions, and pharmacokinetic properties. Key comparisons include:

Structural Analog: BAK4-51 ([11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole)

BAK4-51, a D3 receptor (D3R)-selective antagonist, shares a butyl linker and aryl-sulfonamide-like structure but differs in its heterocyclic core (piperazine vs. morpholino) and substituents (indole vs. propylbenzenesulfonamide) (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

Property This compound BAK4-51
Core Heterocycle Morpholino (oxygen-containing) Piperazine (nitrogen-containing)
Substituent 4-Propylbenzenesulfonamide 1H-Indole
Lipophilicity (LogP)* Moderate (estimated) High (LogP = 3.2)
Receptor Affinity Unknown (hypothesized D3R/D2R interaction) D3R Ki = 0.2 nM; D2R Ki = 86 nM
Brain Penetration Potentially improved (morpholino reduces P-gp affinity) Poor (P-gp/BCRP substrate)
Efflux Transporter Susceptibility Likely low (polar oxygen in morpholino) High (P-gp/BCRP substrate)

*Hypothetical LogP calculated using fragment-based methods (e.g., Moriguchi LogP).

Key Findings:

  • Piperazine’s basic nitrogen increases ionization at physiological pH, which may hinder blood-brain barrier (BBB) penetration .
  • Receptor Selectivity: BAK4-51 exhibits nanomolar D3R affinity with >400-fold selectivity over D2R. The target compound’s propylbenzenesulfonamide group may mimic sulfonamide-containing D3R ligands, but its selectivity profile remains unverified.
  • Brain Exposure: BAK4-51’s poor brain uptake is attributed to P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux. The morpholino derivative’s lower lipophilicity and reduced basicity may diminish transporter interactions, suggesting superior BBB penetration .
Other Sulfonamide-Based Analogues

Compounds like sultopride (a D2/D3 antagonist) and amisulpride share sulfonamide groups but lack morpholino/piperazine cores. These drugs exhibit moderate BBB penetration due to balanced lipophilicity (LogP ~2.5–3.0). The target compound’s morpholino group may confer metabolic stability over amisulpride’s pyrrolidine, which undergoes oxidative degradation.

Research Implications and Unresolved Questions

  • Hypothetical Advantages: The morpholino scaffold may address efflux issues seen in BAK4-51, making the compound a candidate for CNS PET imaging or therapeutics.
  • Data Gaps: Experimental validation of D3R/D2R binding, LogP, and transporter susceptibility is critical. Co-administration with efflux inhibitors (e.g., tariquidar) could further clarify BBB penetration mechanisms .

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